Cas no 2227767-07-7 (rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine)

rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine
- rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine
- 2227767-07-7
- EN300-1986059
-
- Inchi: 1S/C10H13ClN2O/c1-14-10-9(7-4-6(7)5-12)8(11)2-3-13-10/h2-3,6-7H,4-5,12H2,1H3/t6-,7+/m0/s1
- InChI Key: CLWHPESJCZDPDC-NKWVEPMBSA-N
- SMILES: ClC1C=CN=C(C=1[C@@H]1C[C@H]1CN)OC
Computed Properties
- Exact Mass: 212.0716407g/mol
- Monoisotopic Mass: 212.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 48.1Ų
rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986059-0.5g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 0.5g |
$1893.0 | 2023-09-16 | ||
Enamine | EN300-1986059-1g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 1g |
$1971.0 | 2023-09-16 | ||
Enamine | EN300-1986059-10g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 10g |
$8480.0 | 2023-09-16 | ||
Enamine | EN300-1986059-5g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 5g |
$5719.0 | 2023-09-16 | ||
Enamine | EN300-1986059-0.25g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 0.25g |
$1814.0 | 2023-09-16 | ||
Enamine | EN300-1986059-2.5g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 2.5g |
$3865.0 | 2023-09-16 | ||
Enamine | EN300-1986059-5.0g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 5g |
$5719.0 | 2023-06-01 | ||
Enamine | EN300-1986059-1.0g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 1g |
$1971.0 | 2023-06-01 | ||
Enamine | EN300-1986059-0.1g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 0.1g |
$1735.0 | 2023-09-16 | ||
Enamine | EN300-1986059-10.0g |
rac-[(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropyl]methanamine |
2227767-07-7 | 10g |
$8480.0 | 2023-06-01 |
rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine Related Literature
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1. Book reviews
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine
Professional Introduction to Rac-(1R,2R)-2-(4-Chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine (CAS No. 2227767-07-7)
Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 2227767-07-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and exploration. The unique structural features of this compound, particularly its cyclopropyl and pyridine-based moieties, contribute to its potential as a lead molecule in the synthesis of novel therapeutic agents.
The chemical structure of Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine consists of a cyclopropyl group attached to an amine functionality, with a pyridine ring substituted at the 4-position with a chlorine atom and at the 2-position with a methoxy group. This arrangement imparts specific electronic and steric properties that are critical for its interaction with biological targets. The presence of these functional groups makes the compound a versatile scaffold for further chemical modifications, enabling the development of derivatives with enhanced pharmacological properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the cyclopropyl moiety. Cyclopropyl groups are known to enhance metabolic stability and binding affinity, making them valuable in drug design. The compound Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine leverages these advantages, positioning it as a promising candidate for further investigation.
The pyridine ring in this molecule is another key feature that contributes to its biological relevance. Pyridine derivatives are widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the pyridine ring in Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine is designed to optimize interactions with biological targets, enhancing its potential as a therapeutic agent.
Recent studies have highlighted the importance of understanding the structural and functional relationships in drug design. Computational modeling and molecular dynamics simulations have been instrumental in predicting the binding modes of small molecules to biological targets. These computational approaches have been applied to Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine, providing valuable insights into its interactions with potential target proteins. These insights have guided the optimization of the compound's structure to improve its pharmacological profile.
The synthesis of Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine represents a significant achievement in synthetic organic chemistry. The synthesis involves multiple steps, including the installation of the cyclopropyl group and the pyridine ring substitution pattern. Advanced synthetic techniques have been employed to ensure high yield and purity, which are crucial for pharmaceutical applications.
The biological evaluation of Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine has revealed promising activities in various disease models. Preclinical studies have demonstrated its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. These findings have generated considerable interest among researchers and pharmaceutical companies looking for novel therapeutic interventions.
The development of new drugs is a complex process that requires extensive testing to ensure safety and efficacy. The compound Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine is currently undergoing preclinical studies to evaluate its pharmacokinetic properties and potential side effects. These studies are essential for determining whether it can progress to clinical trials in humans.
The future prospects for Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine are bright, given its unique structural features and promising biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academic researchers and industry scientists will be crucial in translating this promising compound into effective therapeutic agents.
In conclusion, Rac-(1R,2R)-2-(4-chloro-2-methoxypyridin-3-yl)cyclopropylmethanamine (CAS No. 2227767-07-7) is a highly intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative drug design strategies, compounds like this one will play a crucial role in advancing medical treatments.
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